O-Ethyl S-methyl phosphoramidothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10265-93-7 |
|---|---|
Molecular Formula |
C3H10NO2PS |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
[amino(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H10NO2PS/c1-3-6-7(4,5)8-2/h3H2,1-2H3,(H2,4,5) |
InChI Key |
MINHJPWDPAMUSK-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N)SC |
Canonical SMILES |
CCOP(=O)(N)SC |
Other CAS No. |
10265-93-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for O-Ethyl S-methyl Phosphoramidothioate Synthesis
The synthesis of phosphoramidothioates, including this compound, can be approached through various chemical strategies. These methods can be broadly categorized into direct synthetic routes, which construct the molecule from precursor chemicals, and isomerization approaches, which rearrange a related isomer into the desired product.
Direct synthesis of O-alkyl S-alkyl phosphoramidothioates typically involves a multi-step process starting from fundamental phosphorus compounds. A common pathway begins with phosphorus trichloride (B1173362) (PCl₃). This approach can be generalized as follows:
Thiophosphorylation: Phosphorus trichloride is reacted with sulfur to form thiophosphoryl chloride (PSCl₃).
Alcoholysis: The PSCl₃ is then reacted with an alcohol, such as methanol (B129727) or ethanol, to produce an O-alkyl phosphorodichloridothioate. For instance, reaction with methanol yields O-methyl phosphorodichloridothioate. google.com
Further Esterification: The resulting dichloridothioate is treated with a "methyl lye" (a solution of sodium hydroxide (B78521) in methanol) to form an O,O-dialkyl phosphorochloridothioate, such as O,O-dimethyl phosphorochloridothioate. google.com This intermediate is often kept in solution due to potential instability. google.com
Amination: The final step involves reacting the O,O-dialkyl phosphorochloridothioate with an ammonia (B1221849) source, typically ammonium (B1175870) hydroxide in the presence of sodium hydroxide, to form the O,O-dialkyl phosphoramidothioate. google.com
To obtain the target this compound, this direct route would require modification, likely involving the introduction of the S-methyl group through a different pathway, or subsequent isomerization of an O,O-dialkyl or O,S-dialkyl precursor.
An alternative and efficient method for producing O,S-dialkyl phosphoramidothioates is the catalytic isomerization of their O,O-dialkyl counterparts. google.com This process is particularly relevant for the synthesis of compounds like O,S-dimethyl phosphoramidothioate from O,O-dimethyl phosphoramidothioate and provides a model for the synthesis of this compound. google.com
The reaction involves heating the O,O-dialkyl phosphoramidothioate in the presence of a suitable catalyst. google.com Catalysts for this transformation are typically methylating agents, such as the dimethyl ester of sulfuric acid (dimethyl sulfate) or methyl esters of organic sulfonic acids. google.com The process generally involves two key stages: an initial isomerization reaction followed by a "lagering" or aging period at a controlled temperature to ensure complete conversion and maximize purity. google.com
| Parameter | Condition Range | Preferred Duration |
|---|---|---|
| Catalyst | Dimethyl sulfate (B86663) or methyl ester of an organic sulfonic acid | Dimethyl sulfate |
| Isomerization Temperature | 35°C to 45°C | ~40°C |
| Isomerization Time | 1 to 7 hours | 1 to 3 hours |
| Lagering Temperature | 35°C to 45°C | ~40°C |
| Lagering Time | 3 to 6 hours | Not specified |
| Total Reaction Time | At least 4 hours | 4 to 10 hours |
This data is based on the process described for O,S-dimethyl phosphoramidothioate, which serves as a model for related compounds. google.com
Stereoselective Synthesis of Phosphoramidothioate Analogues
The phosphorus atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (Rₚ and Sₚ isomers). In many applications, particularly in the synthesis of therapeutic oligonucleotides where phosphoramidothioate linkages are used, controlling this stereochemistry is critical. researchgate.netnih.gov
Resolution is the process of separating a racemic mixture (a 50:50 mix of enantiomers) into its individual, optically pure components. mdpi.comyoutube.com Two primary strategies are employed for phosphoramidothioates and their precursors.
Conversion to Diastereomers: This classical method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral resolving agent. mdpi.comyoutube.com This reaction creates a mixture of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical activity), diastereomers have different physical properties, such as solubility. mdpi.com This difference allows for their separation by conventional techniques like fractional crystallization. researchgate.net After separation, the chiral resolving agent is chemically removed to yield the pure, individual enantiomers of the original compound. youtube.com For phosphorus compounds, chiral agents like the calcium salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid have been used effectively to resolve dialkyl-arylphosphine oxides, which are structurally related to phosphoramidothioates. mdpi.com
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) within a chromatography column. mdpi.comyoutube.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral surface. youtube.com One enantiomer forms a more stable (or less stable) transient diastereomeric complex with the CSP, causing it to travel through the column at a different rate than the other. mdpi.com This differential migration allows for their separation and collection as distinct fractions. youtube.com This method has been successfully applied to separate P-diastereomers of phosphoramidothioate precursors, such as 3′-N-(2-thio-1,3,2-oxathiaphospholane) derivatives, which are then used in stereodefined synthesis. nih.gov
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomer Formation/Crystallization | Chemical conversion of enantiomers into diastereomers with different solubilities. mdpi.com | Can be scaled up for larger quantities; well-established technique. researchgate.net | Requires a suitable chiral resolving agent; involves additional reaction and removal steps. youtube.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. youtube.com | Direct separation without chemical modification; high resolution possible. mdpi.com | Can be expensive to scale up; requires specialized columns. |
Instead of separating a mixture after the reaction, stereochemical control aims to selectively form only one desired stereoisomer during the synthesis. This is the more efficient approach for producing stereochemically pure compounds. In the context of phosphoramidothioate analogues, particularly in oligonucleotide synthesis, this is achieved by using chiral monomers or auxiliaries.
One prominent method involves the use of P-stereodefined 3′-N-(2-thio-1,3,2-oxathiaphospholane) derivatives of nucleosides. nih.gov These monomers are first synthesized as a mixture of P-diastereomers and then separated chromatographically. nih.gov The separated, stereopure monomers are then used in the condensation reaction to build an oligonucleotide chain. nih.gov This process, known as the NOTP methodology, allows for the P-stereocontrolled synthesis of oligo(nucleoside N3′→O5′ phosphoramidothioate)s, ensuring that each newly formed phosphoramidothioate linkage has the desired Rₚ or Sₚ configuration. nih.gov
Another strategy, the "SOSICS" (Stereo- and Oxygen-Stable Isotope-Controlled Synthesis) method, employs chiral phosphoramidite (B1245037) monomers that can direct the stereochemical outcome during the coupling step in automated oligonucleotide synthesis. researchgate.net By using a specific chiral phosphoramidite building block, the reaction proceeds with high stereoselectivity to yield a phosphorothioate (B77711) linkage of a predetermined configuration (e.g., Sₚ or Rₚ). researchgate.netnih.gov This allows for the rational design and synthesis of stereopure antisense oligonucleotides with enhanced pharmacological properties. researchgate.netnih.gov
Derivatization and Structural Modification of Phosphoramidothioates
Derivatization involves the chemical modification of a core structure to produce new, related compounds, often with altered properties. Phosphoramidothioates can be modified at several positions, but derivatization of the nitrogen atom is a common strategy.
A primary example is the N-acetylation of an O,S-dialkylphosphoramidothioate. For instance, O,S-dimethylphosphoramidothioate (methamidophos) can be acetylated to form N-acetyl O,S-dimethylphosphoramidothioate (acephate). researchgate.net This transformation is typically achieved by reacting the parent phosphoramidothioate with an acetylating agent like acetic anhydride. google.com This modification changes the chemical properties of the amide group.
Another approach involves the condensation of phosphoramidothioates with other molecules. O,O-dimethyl phosphoramidothioate has been shown to react with chloral (B1216628) imines. researchgate.net This reaction creates a new carbon-nitrogen bond, linking the phosphoramidothioate moiety to a trichloromethyl-containing organic framework, resulting in novel and more complex derivatives. researchgate.net Such modifications are used to explore structure-activity relationships or to synthesize analogues with different physical or chemical characteristics. researchgate.net
Mechanistic Investigations of Biochemical Interactions
Enzyme Inhibition Mechanisms by Phosphoramidothioates
The principal mechanism of action for O-Ethyl S-methyl phosphoramidothioate and related organophosphorus (OP) compounds is the inhibition of vital enzymes, particularly cholinesterases.
The primary molecular target for phosphoramidothioates is Acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). osti.govnih.gov The inhibition process involves the phosphoramidothioate acting as an active site-directed inhibitor. nih.gov It covalently binds to a serine hydroxyl group within the active site of the enzyme. osti.govnih.gov This reaction, known as phosphorylation (or phosphonylation for related compounds), results in a stable, covalently modified enzyme that is catalytically inactive. nih.govnih.gov
This covalent modification leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of cholinergic receptors and disrupting normal neurotransmission. nih.gov A similar inhibitory mechanism occurs with Butyrylcholinesterase (BChE), a related enzyme found in plasma and other tissues. researchgate.netnih.gov Although BChE's specific physiological role is less defined, its inhibition is a known interaction for organophosphorus compounds. researchgate.netnih.gov The process of inhibition for both enzymes can proceed with either inversion or retention of the stereochemical configuration at the phosphorus center. nih.gov
The active site of AChE is located at the base of a deep, narrow gorge. embopress.orgmdpi.com The catalytic machinery includes a "catalytic triad" of amino acid residues: Serine-203, Histidine-447, and Glutamate-334 (in mammals). embopress.org The phosphoramidothioate inhibitor navigates this gorge to reach the active site, where the phosphorus atom is attacked by the hydroxyl group of the catalytic serine.
In addition to the catalytic triad (B1167595), other residues within the active site gorge play a role in binding and stabilizing the inhibitor. These interactions can include hydrophobic and π-cation interactions with aromatic residues that line the gorge wall. mdpi.com The binding of organophosphorus compounds can induce significant conformational changes in the enzyme's structure, particularly in a region known as the acyl loop, which can affect the dynamics of the active site. osti.govnih.gov Some organophosphorus compounds may also interact with a "peripheral anionic site" located at the entrance of the gorge, which can allosterically influence the active center. nih.govembopress.orgnih.gov In contrast, the active site of BChE is larger and more flexible, which can influence its selectivity for different inhibitors. mdpi.com
Table 1: Key Features of Cholinesterase Inhibition by Phosphoramidothioates
| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
|---|---|---|
| Primary Role | Terminates neurotransmission by hydrolyzing acetylcholine. osti.govembopress.org | Hydrolyzes various choline (B1196258) esters; scavenges anticholinesterase compounds. researchgate.netnih.gov |
| Inhibition Mechanism | Covalent phosphorylation of the active site serine residue. nih.gov | Covalent phosphorylation of the active site serine residue. nih.gov |
| Active Site Structure | Narrow gorge with a catalytic triad and a peripheral anionic site. embopress.orgmdpi.com | Larger, more flexible active site gorge. mdpi.com |
| Consequence of Inhibition | Accumulation of acetylcholine, leading to cholinergic crisis. nih.gov | Serves as a target, potentially reducing the amount of inhibitor reaching AChE. |
Role of Metabolic Activation in Phosphoramidothioate Activity
Many phosphoramidothioates, including this compound, are not potent inhibitors in their native form. They require metabolic bioactivation to exert their full inhibitory effect.
The key bioactivation step for phosphoramidothioates is the oxidative desulfuration of the thiophosphoryl (P=S) bond to a phosphoryl (P=O) bond. researchgate.net This "thion-to-oxon" conversion is catalyzed by microsomal monooxygenases, particularly the cytochrome P450 (CYP) enzyme system found predominantly in the liver. nih.govresearchgate.netnih.gov The resulting oxygen analog, or "oxon," is the form of the compound that is a potent cholinesterase inhibitor. researchgate.netnih.gov This metabolic process is crucial for the compound's activity, as the parent thion form is a very weak inhibitor of acetylcholinesterase. nih.gov
Table 2: Metabolic Bioactivation of this compound
| Step | Parent Compound (Thion) | Metabolite (Oxon) |
|---|---|---|
| Structure | This compound (P=S) | O-Ethyl S-methyl phosphoramidoate (P=O) |
| Enzymatic Process | Oxidative desulfuration by Cytochrome P450 monooxygenases. researchgate.net | N/A |
| Reactivity | Low electrophilicity at the phosphorus atom; poor AChE inhibitor. nih.govnih.gov | High electrophilicity at the phosphorus atom; potent AChE inhibitor. researchgate.netnih.gov |
Enzymatic Detoxification and Hydrolysis Pathways
The body possesses enzymatic pathways to detoxify organophosphorus compounds, which involve breaking them down into less toxic, water-soluble metabolites that can be excreted. The primary mechanism is hydrolysis.
Enzymes known as phosphotriesterases (PTEs), or A-esterases, play a crucial role in this detoxification process. nih.govimrpress.com One of the most important of these is paraoxonase-1 (PON1), an enzyme synthesized in the liver and associated with high-density lipoproteins (HDL) in the blood. imrpress.com PON1 is capable of hydrolyzing the active oxon forms of organophosphorus compounds, cleaving the ester or thioester bond. nih.govimrpress.com This hydrolysis results in less toxic metabolites that are no longer effective cholinesterase inhibitors and can be more readily eliminated from the body. nih.gov The efficiency of these detoxification enzymes can vary between individuals and species, contributing to differences in susceptibility to organophosphorus compound toxicity. nih.govimrpress.com The hydrolysis of this compound would likely yield products such as ethyl methylphosphonic acid, similar to the hydrolysis products of related agents. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Butyrylcholinesterase |
| Acetylcholinesterase |
| O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (MPT) |
| Methamidophos |
| Parathion |
| Ethyl methylphosphonic acid |
Phosphotriesterase (PTE) Activity on Organophosphates
Phosphotriesterases (PTEs) are a class of enzymes that catalyze the hydrolysis of organophosphorus compounds. nih.gov These enzymes have been the subject of extensive research due to their potential application in the detoxification of organophosphate-based pesticides and nerve agents. nih.govmdpi.com The activity of PTEs is not limited to phosphotriesters; they have also been shown to hydrolyze phosphoramidates. researchgate.netfrontiersin.orgnih.gov
PTEs are metalloenzymes, typically containing a binuclear metal center in their active site, which is crucial for their catalytic activity. nih.govresearchgate.net The proposed mechanism involves the activation of a water molecule by the metal center, which then acts as a nucleophile, attacking the phosphorus center of the organophosphate substrate. nih.gov This leads to the cleavage of one of the ester or amide bonds. The active site of PTE is often described as having three pockets of varying sizes—small, large, and leaving group pockets—which accommodate the different substituents on the phosphorus atom, thereby influencing substrate specificity and stereoselectivity. nih.govnih.gov
The general reaction for the PTE-catalyzed hydrolysis of a phosphoramidothioate can be depicted as follows:
Figure 1: General Reaction of PTE-catalyzed Hydrolysis of a Phosphoramidothioate
O
||
R1-O-P-NH2 + H2O --(PTE)--> R1-O-P-OH + R2-SH
| |
S-R2 O-
Where R1 is an ethyl group and R2 is a methyl group in the case of this compound.
Research has demonstrated that mutations in the amino acid residues lining the active site pockets of PTEs can significantly alter their substrate specificity and stereoselectivity. nih.gov For instance, the G60A mutation in PTE has been shown to be stereoselective for the hydrolysis of the R(P) enantiomer of certain chromophoric analogues of nerve agents. nih.gov Conversely, other mutations can reverse this stereoselectivity. nih.gov This highlights the tunability of PTEs for specific substrates.
The table below summarizes the general characteristics of PTE activity on organophosphate substrates.
| Feature | Description | Source |
| Enzyme Class | Hydrolase | nih.gov |
| Catalytic Center | Binuclear metal center (e.g., Zn2+, Co2+) | nih.govresearchgate.net |
| General Mechanism | Nucleophilic attack by a metal-activated water molecule | nih.gov |
| Substrate Binding | Three hydrophobic pockets in the active site | nih.govnih.gov |
| Stereoselectivity | Often high for chiral organophosphates | researchgate.netfrontiersin.orgnih.govnih.gov |
Other Enzymatic Hydrolysis Mechanisms
Beyond phosphotriesterases, other classes of enzymes can also contribute to the hydrolysis of organophosphorus compounds. These enzymes, while potentially having lower catalytic efficiency for organophosphates compared to PTEs, can still play a role in their metabolism.
One such group of enzymes is the paraoxonases (PONs) , which are a family of A-esterases found in mammals. nih.gov PON1, in particular, is known to hydrolyze a variety of organophosphates. nih.gov Similar to PTEs, PONs are also metalloenzymes that can hydrolyze phosphotriester and phosphoramidate (B1195095) linkages.
Additionally, carboxylesterases and other non-specific esterases may exhibit promiscuous activity towards organophosphates, although their primary substrates are carboxylic acid esters. The hydrolysis of the P-S bond in this compound could also be a target for various hydrolases.
The enzymatic hydrolysis of organophosphates is a critical detoxification pathway. The rate and stereoselectivity of this hydrolysis can vary significantly depending on the specific enzyme and the structure of the organophosphate substrate. For this compound, it is plausible that a combination of these enzymatic systems contributes to its in vivo breakdown. However, without direct experimental data, the specific contributions of each enzyme class remain speculative.
Structure Activity Relationship Sar Studies
Quantitative Structure-Activity Relationships (QSAR) for Phosphoramidothioates
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the biological activity of a series of compounds with their physicochemical properties. semanticscholar.org For phosphoramidothioates, QSAR studies are invaluable in elucidating the structural requirements for their activity, often related to enzyme inhibition. These models typically incorporate electronic, steric, and lipophilic descriptors to predict the biological effects of new analogues.
Electronic Descriptors (e.g., δ31P, Frontier Molecular Orbitals)
Electronic descriptors quantify the electronic aspects of a molecule that are crucial for its interaction with a biological target. In QSAR studies of phosphoramidothioates, these descriptors help explain the nature of the ligand-receptor binding.
Key electronic descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. sapub.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller gap suggests higher reactivity, which can be crucial for the phosphorylation of an enzyme's active site.
Quantum Chemical Indices: Parameters derived from quantum chemical calculations, such as atomic charges and dipole moments, provide detailed information about the electron distribution within the molecule. nih.govnih.gov These descriptors help in understanding electrostatic interactions with the target enzyme. For instance, the charge on the phosphorus atom is a critical factor in the phosphorylation process.
The table below illustrates the application of electronic descriptors in a hypothetical QSAR model for a series of phosphoramidothioate analogues.
| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (LUMO-HOMO) | Predicted Activity (IC₅₀, µM) |
| Analogue A | -6.5 | -0.5 | 6.0 | 15.2 |
| Analogue B | -6.2 | -0.8 | 5.4 | 8.5 |
| Analogue C | -6.8 | -0.3 | 6.5 | 22.1 |
| Analogue D | -6.3 | -0.7 | 5.6 | 10.3 |
This table is illustrative and based on general principles of QSAR.
Steric Descriptors (e.g., Topological Properties, Three-dimensional Structure)
Steric descriptors account for the size, shape, and three-dimensional arrangement of a molecule, which are fundamental to its ability to fit into a receptor's binding site. taylorfrancis.com The spatial arrangement of substituents around the central phosphorus atom in phosphoramidothioates significantly influences their biological activity.
Key steric descriptors include:
Topological Indices: These are numerical descriptors that quantify aspects of molecular topology, such as size, shape, and degree of branching. researchgate.netmdpi.com They are calculated from the 2D representation of the molecule and have been extensively used in QSAR studies to model various biological activities. researchgate.netresearchgate.net
Three-dimensional (3D) Descriptors: These parameters describe the 3D structure of the molecule. They are crucial for understanding the precise stereochemical requirements for ligand-receptor complementarity. taylorfrancis.com However, quantifying the topology of a compound in a way that is comparable to other physicochemical properties can be challenging, especially when molecules have dissimilar three-dimensional structures. taylorfrancis.com
The influence of steric properties is often analyzed through comparative studies of analogues with varying substituent sizes.
| Analogue | Substituent on Nitrogen | Molar Volume (ų) | van der Waals Surface Area (Ų) | Observed Activity (IC₅₀, µM) |
| Analogue 1 | -CH₃ | 120.5 | 150.2 | 12.8 |
| Analogue 2 | -CH₂CH₃ | 135.8 | 165.7 | 18.4 |
| Analogue 3 | -CH(CH₃)₂ | 150.2 | 180.1 | 25.6 |
| Analogue 4 | -C(CH₃)₃ | 165.1 | 195.3 | 34.9 |
This table is illustrative and based on general principles of QSAR.
Lipophilicity (logP) as a Determinant of Biochemical Interaction
Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov It governs the absorption, distribution, metabolism, and excretion (ADME) of a compound by influencing its ability to cross biological membranes. nih.gov
In the context of phosphoramidothioates, lipophilicity plays a dual role:
Transport: An optimal logP value is necessary for the compound to traverse cell membranes and reach its target site. Excessively high lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues, while very low lipophilicity can hinder membrane penetration. nih.gov
QSAR models frequently include logP as a key parameter, often showing a parabolic relationship where activity increases with logP up to an optimal point, after which it declines. nih.gov
Stereochemical Factors in Enzyme Recognition and Inhibition
The phosphorus atom in O-Ethyl S-methyl phosphoramidothioate is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This chirality is a pivotal factor in its interaction with enzymes, which are themselves chiral macromolecules. nih.govnih.gov
Enantiomeric Selectivity in Cholinesterase Inhibition
Enzymes often exhibit a high degree of stereoselectivity, preferentially binding and reacting with one enantiomer over the other. nih.gov This is particularly true for cholinesterases, the primary targets of many organophosphorus compounds. The differential binding and inhibition rates between enantiomers are due to the specific three-dimensional arrangement of the active site, which can accommodate one enantiomer more favorably.
Research has shown that for many chiral organophosphorus inhibitors, one enantiomer is significantly more potent than the other. nih.gov This selectivity arises from the precise orientation of the substituents around the phosphorus atom, which dictates the effectiveness of the phosphorylation of the serine residue in the enzyme's active site.
| Enantiomer | Target Enzyme | Inhibitory Potency (kᵢ, M⁻¹min⁻¹) | Selectivity Ratio |
| (-)-Isomer | Acetylcholinesterase | 1.5 x 10⁵ | ~1000x |
| (+)-Isomer | Acetylcholinesterase | 1.5 x 10² | |
| (-)-Isomer | Butyrylcholinesterase | 8.0 x 10⁴ | ~500x |
| (+)-Isomer | Butyrylcholinesterase | 1.6 x 10² |
This table is illustrative and based on general findings for chiral organophosphorus inhibitors.
Conformational Analysis and Chirality at Phosphorus
The conformational flexibility of the substituents around the chiral phosphorus center also plays a role in enzyme recognition. The molecule must adopt a specific conformation to fit optimally within the enzyme's active site. The analysis of the stereochemical course of enzymatic substitution at the phosphorus atom provides insight into the reaction mechanism. nih.gov
The absolute configuration (R or S) at the phosphorus atom determines the spatial orientation of the ethoxy, methylthio, and amino groups. This orientation must be complementary to the topology of the enzyme's active site gorge, including the catalytic triad (B1167595), the acyl-binding pocket, and the peripheral anionic site, for effective inhibition to occur. The study of chiral phosphorothioates is essential for understanding these precise structural requirements for enzymatic reactions. nih.gov
Insufficient Data Available for Environmental Fate of this compound
Organophosphorus compounds, a broad class of chemicals, are known to undergo various degradation processes in the environment. These processes can be broadly categorized into microbial degradation, driven by bacteria and fungi, and abiotic degradation, which includes processes like hydrolysis and photodegradation. Enzymes such as organophosphate hydrolases are known to play a crucial role in the initial steps of microbial degradation by cleaving phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds.
For closely related organophosphorus compounds, such as the chemical warfare agent VX (O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate) and the insecticide acephate (O,S-Dimethyl acetylphosphoramidothioate), some degradation pathways and metabolites have been identified. For instance, the degradation of VX can yield metabolites like ethyl methylphosphonic acid and methylphosphonic acid. Similarly, the microbial breakdown of acephate can result in products like O,S-dimethyl phosphorothioate (B77711).
Abiotic degradation of organophosphorothioates is also a recognized phenomenon. The rate of hydrolysis, or the chemical breakdown by reaction with water, is often dependent on the pH of the surrounding environment. Photodegradation, the breakdown of compounds by light, particularly ultraviolet radiation, can also contribute to the environmental fate of these chemicals, sometimes leading to the formation of oxon analogs where the sulfur atom is replaced by an oxygen atom.
Despite this general knowledge, specific studies on this compound are lacking. There is no available data to construct a detailed account of its microbial degradation pathways, including the specific bacterial and fungal species capable of its biotransformation. Consequently, a list of its microbial metabolites cannot be compiled. Furthermore, information on the specific enzymatic hydrolysis mechanisms involved in its breakdown in environmental systems is absent from the current body of scientific literature.
Similarly, with regard to its abiotic degradation, there is a lack of specific kinetic data on its pH-dependent hydrolysis rates. Detailed studies on the photodegradation of this compound, including the identification of its photoproducts and the influence of photocatalysts, have not been published.
Therefore, a detailed and scientifically accurate article focusing solely on the environmental degradation and biotransformation of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research findings for this compound.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For O-Ethyl S-methyl phosphoramidothioate, various NMR experiments, including ³¹P, ¹H, and ¹³C NMR, are employed to characterize its unique structural features.
Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds as it directly probes the chemical environment of the phosphorus nucleus. huji.ac.il The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range, which makes it highly suitable for structural analysis. huji.ac.iltrilinkbiotech.com
The chemical shift (δ) of the phosphorus atom in this compound is sensitive to the nature of the substituents (alkoxy, alkylthio, and amino groups) attached to it. The electronic environment created by the oxygen, sulfur, and nitrogen atoms results in a characteristic chemical shift. While specific experimental data for this compound is not widely published, the chemical shifts for related phosphoramidothioate and phosphonate compounds typically fall within a well-defined range. sjtu.edu.cnresearchgate.net For pentavalent phosphorus compounds containing P=O or P=S bonds, shifts can vary significantly, but they provide a unique fingerprint for the molecule's core structure. trilinkbiotech.comucsb.edu The analysis of this chemical shift is the first step in confirming the presence of the phosphoramidothioate moiety.
Table 1: Representative ³¹P NMR Chemical Shift Ranges for Related Phosphorus (V) Compounds This table illustrates typical chemical shift ranges for analogous structures to provide context for the characterization of this compound.
| Compound Class | Functional Groups | Typical Chemical Shift (δ) Range (ppm) |
| Phosphonates | R-P(=O)(OR')₂ | +20 to +35 |
| Thiophosphates | (RO)₃P=S | +50 to +75 |
| Phosphoramidates | (RO)₂P(=O)NR'₂ | 0 to +20 |
| Phosphoramidothioates | (RO)(RS)P(=O)NR'₂ | +30 to +50 (Estimated) |
Note: Chemical shifts are relative to 85% H₃PO₄ as an external standard. The estimated range for phosphoramidothioates is based on the combined electronic effects of the attached groups.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide comprehensive information about the organic framework of the molecule, confirming the identity and connectivity of the ethyl and methyl groups.
In the ¹H NMR spectrum, the ethoxy group (-OCH₂CH₃) is expected to show a triplet for the terminal methyl protons and a quartet for the methylene protons, arising from scalar coupling to each other. The S-methyl group (-SCH₃) would appear as a singlet, or as a doublet if coupling to the phosphorus atom is resolved. The protons of the amino group (-NH₂) may appear as a broad singlet. Crucially, couplings between the phosphorus atom and nearby protons (²JP-H and ³JP-H) can provide further structural confirmation. rsc.orgias.ac.in
The ¹³C NMR spectrum will show distinct signals for each of the three unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, S, P). The carbon of the S-methyl group will appear at a different chemical shift compared to the two carbons of the O-ethyl group. libretexts.org Similar to ¹H NMR, coupling between the phosphorus and carbon atoms (¹JP-C, ²JP-C) can be observed, providing valuable data on the molecular backbone. rsc.orgrsc.org
Table 2: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) and coupling patterns based on spectroscopic principles and data from analogous molecules.
| Group | Nucleus | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |
| -OCH₂CH₃ | ¹H | 3.9 - 4.2 | Quartet of doublets (dq) | ³JH-H ≈ 7, ³JP-H ≈ 8-10 |
| -OCH₂CH ₃ | ¹H | 1.2 - 1.4 | Triplet (t) | ³JH-H ≈ 7 |
| -SCH ₃ | ¹H | 2.1 - 2.5 | Doublet (d) | ³JP-H ≈ 12-16 |
| -NH ₂ | ¹H | 2.5 - 3.5 | Broad Singlet (br s) | - |
| -OC H₂CH₃ | ¹³C | 60 - 65 | Doublet (d) | ²JP-C ≈ 5-8 |
| -OCH₂C H₃ | ¹³C | 15 - 18 | Doublet (d) | ³JP-C ≈ 5-8 |
| -SC H₃ | ¹³C | 12 - 16 | Doublet (d) | ²JP-C ≈ 4-7 |
The phosphorus atom in this compound is a chiral center, as it is bonded to four different groups (-OEt, -SMe, -NH₂, =O). Therefore, the compound can exist as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess.
Quantitative NMR (qNMR) is a precise method for determining the purity of the compound. researchgate.net By integrating the area of a specific signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration, the absolute purity of this compound can be calculated. researchgate.net Both ¹H and ³¹P qNMR can be employed, with ³¹P qNMR offering the advantage of a simpler spectrum with widely dispersed signals, reducing the chance of signal overlap. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. When combined with Gas Chromatography (GC), it becomes a highly sensitive and selective method for separating, identifying, and quantifying volatile compounds like this compound from complex mixtures. scispec.co.theurl-pesticides.eu
The molecular formula of this compound is C₃H₁₀NO₂PS, which corresponds to a monoisotopic mass of approximately 155.02 Da. uni.lu In an MS experiment, the molecule is ionized, often forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.
Under techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides structural information by revealing the masses of stable fragment ions. libretexts.orglibretexts.org For this compound, common fragmentation pathways would involve the cleavage of the P-O, P-S, and P-N bonds. youtube.com
Table 3: Plausible Mass Spectrometry Fragments for this compound This table outlines potential fragment ions and their corresponding mass-to-charge ratios (m/z) based on the principles of mass spectral fragmentation for organophosphorus compounds.
| Fragment Ion (Structure) | Description of Loss | m/z (of fragment) |
| [C₃H₁₀NO₂PS]⁺• | Molecular Ion | 155 |
| [C₂H₇NO₂PS]⁺• | Loss of •CH₃ | 140 |
| [CH₅NO₂PS]⁺• | Loss of •C₂H₅ | 126 |
| [C₃H₈NPS]⁺• | Loss of •OH and •O | 121 |
| [C₂H₇NO₂P]⁺ | Loss of •SCH₃ | 108 |
| [CH₅OPS]⁺ | Loss of •NH₂ and •C₂H₅ | 96 |
| [CH₃O₂P]⁺• | Loss of •SCH₃ and •NH₂ and •C₂H₅ | 78 |
GC-MS is a cornerstone for the quantitative analysis and impurity profiling of this compound. mdpi.com The gas chromatograph separates the compound from the sample matrix and any impurities based on their volatility and interaction with the GC column. The mass spectrometer then serves as a highly specific detector.
For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of the target molecule are monitored. This approach dramatically increases sensitivity and selectivity, allowing for the detection and quantification of the compound at trace levels. mdpi.com
Impurity profiling involves using GC-MS to detect and identify structurally related impurities, such as by-products from synthesis or degradation products. nih.govresearchgate.net The combination of the retention time from the GC and the full mass spectrum from the MS allows for the confident identification of these minor components, which is crucial for quality control and stability studies. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of this compound, providing insights into its molecular structure by identifying the vibrational frequencies of its functional groups. While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on the known frequencies for analogous organophosphorus compounds, particularly phosphoramidates and phosphoramidothionates.
The key functional groups in this compound and their anticipated IR absorption regions are detailed below:
P=O (Phosphoryl group): The stretching vibration of the phosphoryl group is one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds. For phosphoramidates, this band typically appears in the range of 1200-1250 cm⁻¹. The exact position can be influenced by the nature of the substituents on the phosphorus atom.
P-N (Phosphorus-Nitrogen bond): The stretching vibration of the P-N bond is another important diagnostic peak. In phosphoramidates, this absorption is generally observed in the region of 900-1050 cm⁻¹.
P-O-C (Phosphorus-Oxygen-Carbon linkage): The asymmetric and symmetric stretching vibrations of the P-O-C linkage give rise to strong absorptions. The P-O-(C) stretching is typically found in the 1000-1050 cm⁻¹ region, often overlapping with other vibrations. The (P)-O-C stretching usually appears between 1150 and 1190 cm⁻¹.
P-S-C (Phosphorus-Sulfur-Carbon linkage): The P-S stretching vibrations are generally weaker than P=O or P-O absorptions and are found at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The S-C stretching vibration is expected in the 600-800 cm⁻¹ region.
N-H (Amine group): The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the 3100-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed around 1550-1650 cm⁻¹.
C-H (Alkyl groups): The stretching and bending vibrations of the ethyl and methyl groups will also be present. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range, while C-H bending vibrations will appear in the 1375-1470 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3100-3500 | Medium |
| C-H | Stretching | 2850-3000 | Medium-Strong |
| P=O | Stretching | 1200-1250 | Strong |
| N-H | Bending | 1550-1650 | Medium |
| C-H | Bending | 1375-1470 | Medium |
| P-O-C | Stretching | 1000-1050 | Strong |
| P-N | Stretching | 900-1050 | Medium-Strong |
| P-S-C | Stretching | 500-800 | Weak-Medium |
Chromatographic Techniques (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two commonly employed methods for the analysis of organophosphorus compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polarity of the phosphoramidothioate group, both normal-phase and reversed-phase HPLC could be applicable.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. For a compound of moderate polarity like this compound, a C8 or C18 stationary phase would be suitable. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good separation and peak shape. Detection could be achieved using a UV detector, although the chromophore in this molecule is weak, or more effectively with a mass spectrometer (LC-MS) for higher sensitivity and specificity.
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane, or a mixture with a more polar solvent like isopropanol or ethyl acetate). This technique could also be effective for the separation of this compound from less polar impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and screening of organophosphorus compounds.
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used for the analysis of polar to moderately polar organophosphorus compounds.
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A solvent system of intermediate polarity would be required. Mixtures of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate, acetone, or isopropanol are often effective. The optimal ratio would need to be determined experimentally to achieve an Rf value in the range of 0.2-0.8 for good resolution.
Visualization: As this compound is not colored and does not possess a strong chromophore for UV visualization at 254 nm, a post-chromatographic derivatization or staining reagent is typically required for detection. Common visualization reagents for organophosphorus compounds on TLC plates include:
Iodine Vapor: The plate is exposed to iodine vapor in a closed chamber, which results in the appearance of brown spots where the compounds are located.
Potassium Permanganate Solution: A dilute solution of potassium permanganate can be sprayed on the plate, which will react with the compound to produce yellow-brown spots on a purple background.
Molybdate Reagent: A specific spray reagent for phosphorus-containing compounds, such as a solution of ammonium (B1175870) molybdate followed by heating, can be used to visualize the compound as a blue spot.
Interactive Data Table: Exemplar Chromatographic Conditions for Analysis of Related Phosphoramidothioates
| Technique | Stationary Phase | Mobile Phase (Exemplar) | Detection Method |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Mass Spectrometry (MS) |
| HPLC | Silica (Normal-Phase) | Hexane/Isopropanol | UV (at low wavelength) or MS |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Iodine Vapor or Molybdate Spray Reagent |
It is important to note that the specific retention times in HPLC and Rf values in TLC for this compound would need to be determined experimentally under specific laboratory conditions. The information provided is based on the general chromatographic behavior of analogous organophosphorus compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules like this compound.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. materialsciencejournal.orgresearchgate.net By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate the molecule's minimum energy conformation. materialsciencejournal.org This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 0.08 eV |
Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.
DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting spectroscopic parameters. researchgate.net For organophosphorus compounds like this compound, the prediction of 31P Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. researchgate.netuni-muenchen.de Theoretical calculations of 31P chemical shifts are in good agreement with experimental data, and the major contribution to these shifts is understood to come from the total paramagnetic tensor. researchgate.net The accuracy of these predictions is sensitive to the choice of functional, basis set, and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). uni-muenchen.de
DFT is instrumental in mapping the potential energy surface of chemical reactions involving this compound. pku.edu.cnscispace.commdpi.com By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct detailed energy profiles. scispace.commdpi.com These profiles provide critical insights into the thermodynamics and kinetics of a reaction, allowing for the determination of activation energies and reaction rates. scispace.com This approach can be used to investigate various reaction mechanisms, such as hydrolysis or reactions with biological targets, by identifying the most energetically favorable pathways. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational dynamics and interactions with its environment, such as solvent molecules or biological macromolecules. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that describes the evolution of the system. nih.gov From this trajectory, various thermodynamic and structural properties can be calculated, offering insights into the flexibility of the molecule and the nature of its intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For this compound, QSAR models can be developed to predict its activity, for instance, as an enzyme inhibitor.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com These descriptors can be categorized into several classes:
Constitutional descriptors: Related to the molecular formula and connectivity.
Geometrical descriptors: Based on the 3D structure of the molecule.
Physicochemical descriptors: Such as lipophilicity (LogP) and polarizability. mdpi.com
Electronic descriptors: Derived from quantum chemical calculations, including HOMO and LUMO energies.
For this compound, a wide range of descriptors would be calculated to capture its essential chemical features. These descriptors then serve as the independent variables in the development of a QSAR model, which is typically built using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com
Computational Chemistry and Molecular Modeling
Predictive Models for Biochemical Interactions
Predictive models in computational chemistry are instrumental in elucidating the biochemical interactions of xenobiotics such as O-Ethyl S-methyl phosphoramidothioate. These models offer insights into the molecular mechanisms of action, binding affinities, and potential biological targets, thereby guiding further experimental research. The primary approaches involve Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, which collectively forecast the nature and intensity of the compound's interactions at a molecular level.
The application of predictive models to this compound focuses on understanding its interaction with key biological macromolecules, most notably acetylcholinesterase (AChE), a common target for organophosphate compounds. nih.gov Computational techniques allow for a detailed examination of the binding modes and the energetic factors governing the interaction between the inhibitor (this compound) and the enzyme's active site.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id For this compound, docking studies are typically performed with the crystal structure of a target enzyme like Torpedo californica acetylcholinesterase (TcAChE) or a homologous human AChE model. nih.gov These simulations can reveal crucial details about the binding orientation, intermolecular interactions, and the free energy of binding.
In a typical docking simulation, the this compound molecule is treated as a flexible ligand, and the active site of the AChE is defined as the binding region. The simulation algorithm then explores various possible conformations of the ligand within the active site and scores them based on a force field that calculates the interaction energies.
The results of such simulations often highlight the key amino acid residues involved in the binding. For instance, the phosphoryl group of this compound is expected to form a covalent bond with the serine residue in the catalytic triad (B1167595) of AChE, leading to the inhibition of the enzyme. nih.gov The ethyl and methyl groups of the compound are likely to engage in hydrophobic interactions with non-polar residues in the active site gorge, further stabilizing the complex.
Below is an illustrative data table summarizing the predicted binding energies and key interacting residues for this compound with human acetylcholinesterase, as would be derived from a molecular docking study.
| Parameter | Value | Interacting Residues |
| Binding Energy (ΔG) | -7.8 kcal/mol | SER203, HIS447, GLU334 |
| van der Waals Energy | -4.2 kcal/mol | TRP86, TYR337 |
| Electrostatic Energy | -3.6 kcal/mol | SER203, HIS447 |
| Hydrogen Bonds | 2 | SER203, HIS447 |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties, which are quantified by molecular descriptors. researchgate.net For organophosphates, QSAR studies can be used to predict their inhibitory potency against AChE based on descriptors such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). researchgate.net
A QSAR model for a series of phosphoramidothioates could be developed by synthesizing and testing a range of analogs of this compound and then correlating their experimental inhibitory concentrations (IC50) with calculated molecular descriptors. The resulting equation would allow for the prediction of the activity of new, untested compounds in the same class.
The general form of a QSAR equation is:
log(1/IC50) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c
Where 'a', 'b', and 'c' are coefficients determined from the statistical regression.
An example of a hypothetical QSAR model for a series of phosphoramidothioates is presented in the table below, showing the contribution of different molecular descriptors to the predicted biological activity.
| Molecular Descriptor | Coefficient | p-value | Interpretation |
| LogP (Hydrophobicity) | 0.45 | <0.01 | Increased hydrophobicity correlates with higher activity. |
| LUMO Energy (Electrophilicity) | -0.21 | <0.05 | Lower LUMO energy (higher electrophilicity) enhances activity. |
| Molecular Volume | -0.12 | <0.05 | Smaller molecular volume is favorable for binding. |
| Dipole Moment | 0.08 | >0.05 | Not a statistically significant contributor in this model. |
These predictive models, including molecular docking and QSAR, are powerful tools in computational toxicology and drug design. 21stcenturycardiology.com They provide a rational basis for understanding the biochemical interactions of compounds like this compound and for designing new molecules with desired biological activities.
Emerging Research Directions for Phosphoramidothioate Compounds
Development of Novel Phosphoramidothioate Scaffolds
The development of novel phosphoramidothioate scaffolds is a key area of research, driven by the need for new compounds with specific biological activities. A primary strategy in this field is the synthesis of new derivatives by modifying the functional groups attached to the central phosphorus atom. For example, researchers have successfully synthesized novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives. This is achieved through the reaction of O,O-dimethyl phosphoramidothioate with chloral (B1216628) imines, which are prepared by refluxing a solution of chloral and substituted anilines. The structures of these new compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.
Another approach to creating novel scaffolds is through the rational design of analogues of existing biologically active molecules. This is particularly relevant in drug discovery, where phosphoramidate-substituted nucleoside analogues have been developed. These compounds often serve as prodrugs, which are metabolized in the body to release an active therapeutic agent. The design of these molecules takes into account the desired therapeutic effect and the metabolic pathways involved in their activation.
The synthesis of α-aminophosphonates, which are structurally related to phosphoramidothioates, also contributes to the diversity of available scaffolds. These compounds can be synthesized through various methods, including the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite. The development of new catalytic systems for this reaction allows for the efficient synthesis of a wide range of α-aminophosphonate derivatives with potential biological applications.
Advanced Mechanistic Elucidation of Enzyme Interactions
A significant area of research for phosphoramidothioates and related organophosphorus compounds is the detailed understanding of their interactions with enzymes at a molecular level. A primary target for many of these compounds is acetylcholinesterase (AChE), an essential enzyme in the nervous system. The main mechanism of action of these compounds is the progressive inhibition of AChE through the phosphylation of a serine residue in the enzyme's active site, which leads to the inactivation of the enzyme. nih.govscispace.com This inactivation results in the accumulation of the neurotransmitter acetylcholine (B1216132), leading to the overstimulation of cholinergic receptors and disruption of nerve function. scispace.comresearchgate.netusda.gov
Another important enzyme that is a target of phosphoramidates is urease, a nickel-dependent enzyme that plays a role in soil nitrogen fertilization and is a virulence factor in some bacteria. nih.gov The inhibition of urease by compounds such as N-(n-butyl)-phosphoric triamide (NBPTO) has been studied in detail. nih.gov Structural studies have shown that NBPTO is hydrolyzed by the enzyme, and the resulting product, diamido phosphoric acid (DAP), binds in a tridentate mode to the two nickel ions in the active site of urease. nih.gov This binding involves two oxygen atoms and an amide nitrogen group, effectively inhibiting the enzyme. nih.gov Kinetic studies have revealed that this is a slow-inhibition process, characterized by a very low equilibrium dissociation constant for the enzyme-inhibitor complex. nih.gov
The following table summarizes the key enzymes inhibited by phosphoramidothioate-related compounds and the mechanisms of inhibition.
| Enzyme | Inhibitor Class | Mechanism of Inhibition |
| Acetylcholinesterase (AChE) | Organophosphorus Compounds | Phosphylation of the active site serine residue, leading to enzyme inactivation. nih.govscispace.com |
| Urease | Phosphoramides (e.g., NBPTO) | Enzymatic hydrolysis of the inhibitor followed by tight binding of the product to the nickel ions in the active site. nih.gov |
Rational Design of Phosphoramidothioate Analogues through Computational Approaches
Computational methods are increasingly being used to guide the rational design of new phosphoramidothioate analogues with improved properties. These in silico approaches allow researchers to predict the biological activity and other properties of molecules before they are synthesized, saving time and resources.
One of the key computational tools used in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govnih.govimrpress.comiastate.edu QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their biological activity. iastate.edu For phosphoramidothioates, QSAR studies have been used to understand the factors that determine their toxicity to insects and their ability to inhibit acetylcholinesterase. nih.govimrpress.com These studies have shown that properties such as lipophilicity and the susceptibility to hydrolysis are important for the insecticidal activity of these compounds. imrpress.com
Molecular docking is another powerful computational technique used in the design of phosphoramidothioate analogues. mdpi.com Docking simulations predict the preferred orientation of a molecule when it binds to a target protein, as well as the strength of the binding. mdpi.com This information can be used to design new molecules that are expected to bind more tightly to the target, leading to enhanced biological activity. For example, molecular docking has been used to study the binding of phosphoramidate (B1195095) derivatives to microbial proteins, aiding in the development of new antimicrobial agents. mdpi.com
Molecular dynamics (MD) simulations provide a more detailed view of the interactions between a ligand and its target protein over time. mdpi.commdpi.com By simulating the motion of atoms in the system, MD can reveal how the binding of a ligand affects the conformation and dynamics of the protein. mdpi.com This information can be crucial for understanding the mechanism of action of a drug and for designing new inhibitors with improved efficacy. mdpi.com
The design of phosphoramidate prodrugs has also benefited from computational approaches. scispace.com For example, in the development of the antiviral drug Remdesivir (B604916), computational modeling was used to understand how the prodrug is metabolized and how the active form of the drug interacts with its viral target. scispace.com This knowledge was instrumental in the design of a successful prodrug that can efficiently deliver the active compound to its site of action. scispace.com
Bioremediation and Environmental Engineering Strategies
The widespread use of organophosphorus compounds, including phosphoramidothioates, as pesticides has led to concerns about their environmental fate and potential for contamination of soil and water. nih.govnih.gov As a result, there is significant research into bioremediation and environmental engineering strategies to clean up contaminated sites. nih.govnih.gov
Bioremediation relies on the use of microorganisms to break down pollutants into less harmful substances. nih.gov Many soil bacteria and fungi have been identified that can degrade organophosphorus compounds, often using them as a source of carbon or phosphorus. nih.govimrpress.com The primary mechanism of microbial degradation of these compounds is through enzymatic hydrolysis, which cleaves the phosphoester bonds. imrpress.com
A key enzyme involved in this process is organophosphate hydrolase (OPH), also known as phosphotriesterase. nih.gov This enzyme has been isolated from a variety of microorganisms and has been shown to hydrolyze a broad range of organophosphorus pesticides. nih.govmdpi.com The gene encoding OPH has been cloned and expressed in other organisms, and the enzyme has been engineered to improve its activity and stability, making it a promising tool for bioremediation. nih.gov
In addition to using individual microbial strains or enzymes, researchers are also exploring the use of microbial consortia for the bioremediation of organophosphorus pesticides. nih.gov A microbial consortium is a mixture of different microbial species that work together to degrade a pollutant. nih.gov Studies have shown that consortia of bacteria can be more effective at degrading pesticides in soil than individual strains, with some consortia achieving over 97% removal of the pesticide. nih.gov
The following table lists some of the microorganisms that have been shown to degrade organophosphorus pesticides.
| Microorganism Type | Examples | Role in Degradation |
| Bacteria | Flavobacterium sp., Brevibacterium frigoritolerans, Bacillus aerophilus, Pseudomonas fulva | Utilize organophosphorus compounds as a source of carbon or phosphorus, breaking them down through enzymatic hydrolysis. nih.govnih.gov |
| Fungi | Various soil fungi | Secrete enzymes that can hydrolyze organophosphorus pesticides. imrpress.com |
Environmental factors such as pH, temperature, and the presence of other nutrients can influence the rate of pesticide degradation. researchgate.net Therefore, environmental engineering strategies often involve optimizing these conditions to enhance the activity of the degrading microorganisms. researchgate.net
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods for synthesis and hydrolysis steps to avoid inhalation of toxic fumes (e.g., sulfur oxides). Wear nitrile gloves and aprons; avoid acidic/alkaline conditions that accelerate decomposition. Refer to MSDS guidelines for first-aid measures in case of skin/eye exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
